REACTION_CXSMILES
|
S(O)(O)(=O)=O.[C:6]([CH:8]1[CH2:13][NH:12][CH2:11][CH2:10][NH:9]1)#[N:7].[C:14](O)([CH3:17])([CH3:16])[CH3:15].[OH2:19].[OH-].[Na+]>S(=O)(=O)(O)O>[C:14]([NH:7][C:6]([CH:8]1[CH2:13][NH:12][CH2:11][CH2:10][NH:9]1)=[O:19])([CH3:17])([CH3:16])[CH3:15] |f:0.1,4.5|
|
Name
|
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-cyanopiperazine sulfate
|
Quantity
|
219.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.C(#N)C1NCCNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 40° C
|
Type
|
TEMPERATURE
|
Details
|
Then, while maintaining the temperature of from 9° C. to 15° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to the reaction liquid
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
Then, the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with one liter of chloroform
|
Type
|
CUSTOM
|
Details
|
was removed from the mixed
|
Type
|
EXTRACTION
|
Details
|
extract under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(=O)C1NCCNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106.8 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(O)(O)(=O)=O.[C:6]([CH:8]1[CH2:13][NH:12][CH2:11][CH2:10][NH:9]1)#[N:7].[C:14](O)([CH3:17])([CH3:16])[CH3:15].[OH2:19].[OH-].[Na+]>S(=O)(=O)(O)O>[C:14]([NH:7][C:6]([CH:8]1[CH2:13][NH:12][CH2:11][CH2:10][NH:9]1)=[O:19])([CH3:17])([CH3:16])[CH3:15] |f:0.1,4.5|
|
Name
|
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-cyanopiperazine sulfate
|
Quantity
|
219.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.C(#N)C1NCCNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 40° C
|
Type
|
TEMPERATURE
|
Details
|
Then, while maintaining the temperature of from 9° C. to 15° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to the reaction liquid
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
Then, the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with one liter of chloroform
|
Type
|
CUSTOM
|
Details
|
was removed from the mixed
|
Type
|
EXTRACTION
|
Details
|
extract under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(=O)C1NCCNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106.8 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |